CNS Multiparameter Optimization (MPO) Desirability Score vs. Parent 8-Aminoquinoline-Directed Scaffolds
In the design of CNS-penetrant fragments, the removal of the heavy 8-aminoquinoline (8-AQ) directing group is essential. Compounds possessing the free carboxylic acid, such as 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid, are structurally analogous to the optimized final compounds (e.g., 5a–5b) which achieved CNS MPO scores >4, a threshold predictive of favorable CNS drug-like properties [1]. In contrast, the corresponding 8-AQ-protected intermediates (e.g., 4e, 4g) exhibited poor CNS MPO scores around 3, driven by excessively high cLogD, cLogP, and molecular weight outside the desirable range [1]. This delineates the target compound's scaffold as the functional form for CNS drug design.
| Evidence Dimension | CNS Multiparameter Optimization (CNS MPO) Score |
|---|---|
| Target Compound Data | Scaffold analogous to compounds 5a–5b (CNS MPO score >4, indicating desirable CNS drug-like properties) [1]. |
| Comparator Or Baseline | 8-AQ-protected intermediates 4e and 4g (CNS MPO score ≈ 3, with cLogD, cLogP and MW values outside the desirable range) [1]. |
| Quantified Difference | CNS MPO score improvement from ≈3 to >4 upon 8-AQ removal; MW reduction from >400 Da to <300 Da [1]. |
| Conditions | In silico prediction using SwissADME and ACD Labs Software v6.0, assessed against the CNS MPO desirability criteria. |
Why This Matters
A CNS MPO score shift from 3 to >4 is a pass/fail criterion for CNS drug-like property optimization, making the free acid scaffold the only procurement-relevant form for neuroscience fragment-based screening libraries.
- [1] Baldini, L., Lenci, E., Faggi, C., & Trabocchi, A. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 22(14), 2754-2763. [Table 2]. View Source
